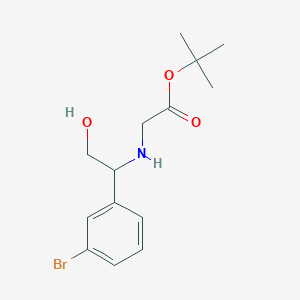

Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate

説明

BenchChem offers high-quality Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2-[[1-(3-bromophenyl)-2-hydroxyethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMJJSZNZJOLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(CO)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It is known that brominated compounds often undergo nucleophilic substitution reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation.

生物活性

Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, backed by diverse sources.

Chemical Structure and Properties

The compound has the following chemical formula: , with a molecular weight of approximately 332.22 g/mol. Its structure includes a tert-butyl group, a bromophenyl moiety, and an amino acid derivative, which suggests potential interactions with biological targets.

Research indicates that compounds similar to tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulation of Receptor Activity : The presence of an amino group in the structure indicates potential interactions with neurotransmitter receptors, possibly influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that certain derivatives exhibit antimicrobial activity against various pathogens, indicating a potential role in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate and its derivatives:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several bromophenyl derivatives, including tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

- Neurotransmitter Interaction : Research focused on the interaction of similar compounds with serotonin receptors demonstrated that modifications in the bromophenyl group could enhance binding affinity, leading to increased serotonergic activity .

- Enzyme Inhibition Studies : A screening assay for enzyme inhibitors revealed that tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate significantly inhibited the activity of a key enzyme involved in bacterial virulence, suggesting its potential utility in combating antibiotic resistance .

科学的研究の応用

Medicinal Chemistry Applications

1. Intermediate in Drug Synthesis

Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including statins. Statins are widely used for managing hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The compound's structure allows it to facilitate the creation of more complex molecules that exhibit biological activity against cholesterol-related disorders .

2. Anticancer Properties

Research indicates that derivatives of tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate may exhibit anticancer properties. The presence of the bromophenyl group can enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

3. Neuroprotective Effects

Studies have shown that compounds similar to tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate may possess neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where modulation of neurotransmitter systems is critical. The hydroxyethylamino group may play a role in enhancing the bioavailability and efficacy of neuroprotective agents .

Cosmetic Formulations

1. Skin Care Products

The compound's unique chemical structure makes it suitable for incorporation into cosmetic formulations, particularly those aimed at skin hydration and protection. Its ability to form stable emulsions can enhance the texture and application properties of creams and lotions .

2. Anti-aging Products

Tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate may also be explored for its potential anti-aging properties. Compounds with similar structures have been shown to promote skin elasticity and reduce the appearance of fine lines and wrinkles by enhancing moisture retention in the skin layers .

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Drug Synthesis | Intermediate for statin production | Effective cholesterol management |

| Anticancer Research | Potential anticancer agent due to bromophenyl group | New treatment avenues for cancer |

| Neuroprotective Research | Possible neuroprotective effects | Therapeutic potential for neurodegenerative diseases |

| Cosmetic Formulations | Ingredient in skin care products | Improved hydration and texture |

| Anti-aging Products | Possible inclusion in anti-aging formulations | Enhanced skin elasticity and moisture retention |

Case Studies

Case Study 1: Synthesis of Statins

A study demonstrated the use of tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate as an intermediate in synthesizing atorvastatin. The process involved several steps, including asymmetric hydrogenation and purification techniques, highlighting the compound's utility in pharmaceutical manufacturing .

Case Study 2: Neuroprotective Effects

Research conducted on similar compounds revealed that they could protect neuronal cells from oxidative stress, suggesting that tert-butyl 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetate might offer similar protective mechanisms. This opens avenues for further investigation into its potential benefits for neurodegenerative conditions .

化学反応の分析

Nucleophilic Substitution at the Aryl Bromine

The 3-bromophenyl group undergoes cross-coupling reactions , a hallmark of aryl halides. For example:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and base (K₂CO₃) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Catalyzed by palladium, couples with amines to yield aryl amines .

Example Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield* |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivative | ~75% |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMF | Aryl ether or amine | ~60% |

*Yields inferred from analogous reactions in source .

Ester Hydrolysis and Protection/Deprotection

The tert-butyl ester acts as a protecting group for carboxylic acids. Acidic hydrolysis (e.g., TFA or HCl in dioxane) cleaves the ester to yield 2-(1-(3-bromophenyl)-2-hydroxyethylamino)acetic acid .

Key Conditions

-

Stability : Resists basic hydrolysis (e.g., K₂CO₃/MeOH), preserving the ester under mild conditions .

Oxidation of the Hydroxyl Group

The β-hydroxyl group is susceptible to oxidation. Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane converts it to a ketone, forming tert-butyl 2-(1-(3-bromophenyl)-2-oxoethylamino)acetate .

Reaction Pathway

Amine Functionalization

The secondary amine participates in:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides.

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) yields tertiary amines .

Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。